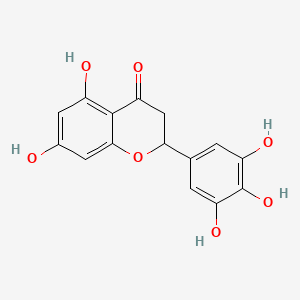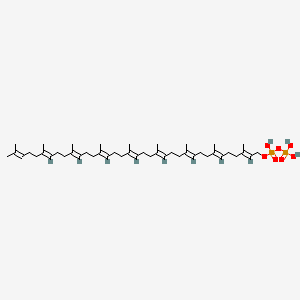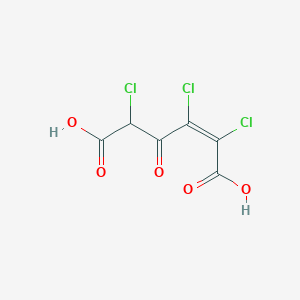
2,3,5-Trichloromaleylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-trichloromaleylacetic acid is an oxo dicarboxylic acid and an organochlorine compound. It derives from a 2-hexenedioic acid.
2, 3, 5-Trichloromaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2, 3, 5-Trichloromaleylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3, 5-Trichloromaleylacetate can be biosynthesized from 2-hexenedioic acid.
Wissenschaftliche Forschungsanwendungen
1. Reagent for Determination of Thorium
2,4,5-Trichlorophenoxyacetic acid, a compound related to 2,3,5-Trichloromaleylacetic acid, has been used as a reagent for the determination of thorium. It offers advantages over 2,4-dichlorophenoxyacetic acid due to its ability to precipitate thorium at lower pH values and effectively separate thorium from various elements like Ca, Ba, Sr, Zn, and others (Datta, 1956).
2. Adsorption Studies and Pesticide Sensitive Electrodes
The adsorption behavior of 2,4,5-Trichlorophenoxyacetic acid on poly-o-toluidine Zr(IV) phosphate has been studied. This compound has applications in forestry and agriculture as a systemic herbicide. The study focused on determining various thermodynamic parameters, indicating its effectiveness for adsorption from aqueous solutions. This research also led to the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
3. Electrochemical Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation highlighted its degradation in acidic solutions. The study is significant for understanding the removal of such compounds from environmental samples (Boye, Dieng, & Brillas, 2003).
4. Biodegradation in Polluted Aquifers
Chloroaniline compounds, closely related to 2,3,5-Trichloromaleylacetic acid, undergo biodegradation in polluted aquifers under methanogenic conditions. This process involves sequential reductive dehalogenation, catalyzed by microorganisms, suggesting potential bioremediation approaches (Kuhn & Suflita, 1989).
Eigenschaften
Produktname |
2,3,5-Trichloromaleylacetic acid |
|---|---|
Molekularformel |
C6H3Cl3O5 |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
(Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H3Cl3O5/c7-1(2(8)5(11)12)4(10)3(9)6(13)14/h3H,(H,11,12)(H,13,14)/b2-1- |
InChI-Schlüssel |
ADCWUQBAGPEBME-UPHRSURJSA-N |
Isomerische SMILES |
C(C(=O)/C(=C(\C(=O)O)/Cl)/Cl)(C(=O)O)Cl |
Kanonische SMILES |
C(C(=O)C(=C(C(=O)O)Cl)Cl)(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



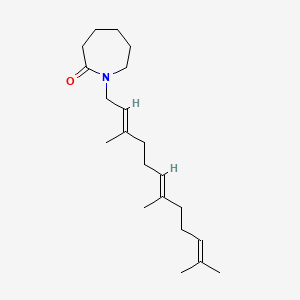
![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)
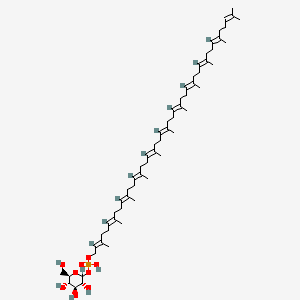
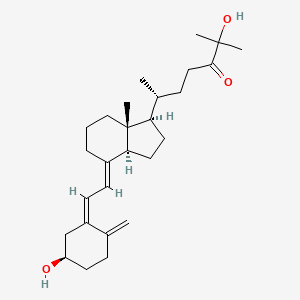
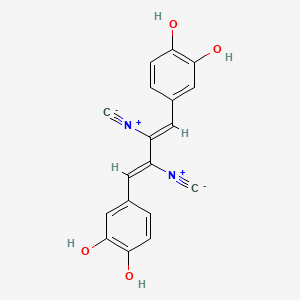
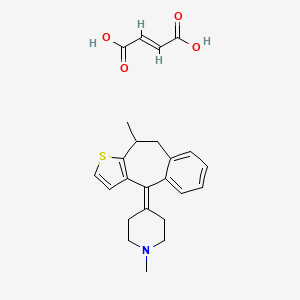
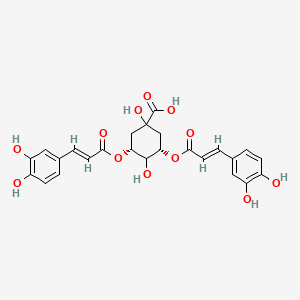
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
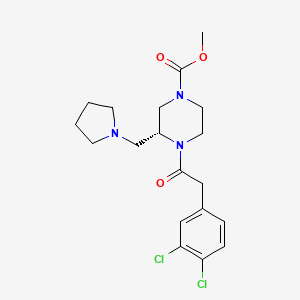
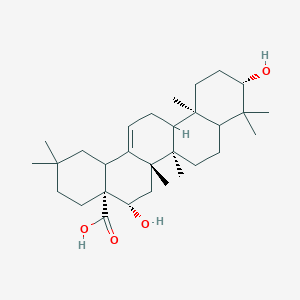
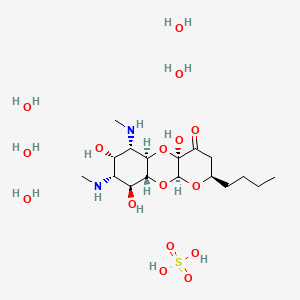
![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)
